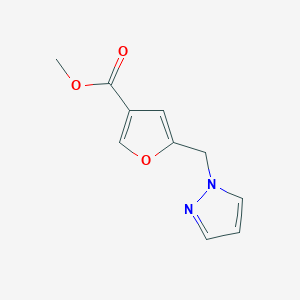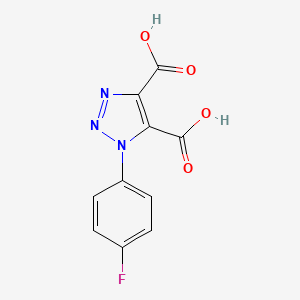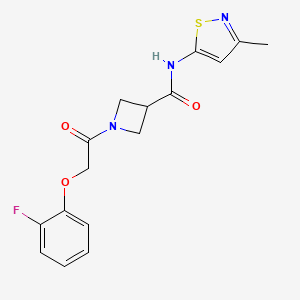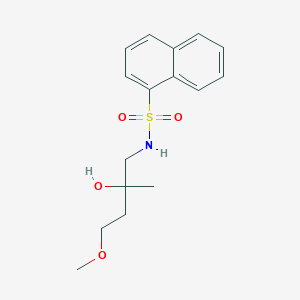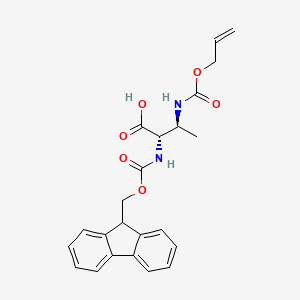
Fmoc-ss-dab(3-aloc)-oh
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Fmoc-ss-dab(3-aloc)-oh” is a special type of amino acid derivative used in scientific experiments. It is also known as (2S,3S)-N2-(9-Fluorenylmethyloxycarbonyl)-N3-allyloxycarbonyl-2,3-diaminobutyric acid . The N-Allyloxycarbonyl (Alloc) groups are widely used protecting groups for amines and amino acids .
Synthesis Analysis
The Alloc groups are quantitatively and very rapidly converted to free amino compounds by palladium . Deprotection of allyl (All) carboxylates and allyl aryl ethers can also be carried out accordingly . All and Alloc are fully compatible with Fmoc/tBu and Boc/Bzl strategies, as well as with Z protecting groups .Molecular Structure Analysis
The molecular formula of “Fmoc-ss-dab(3-aloc)-oh” is C23H24N2O6. Its molecular weight is 424.453.Chemical Reactions Analysis
The Alloc groups in “Fmoc-ss-dab(3-aloc)-oh” can be removed through a process called deprotection, which is catalyzed by palladium . This process is highly efficient and provides a practical orthogonal protective strategy for carbohydrates .Physical And Chemical Properties Analysis
“Fmoc-ss-dab(3-aloc)-oh” has a molecular weight of 424.4 g/mol .Wissenschaftliche Forschungsanwendungen
1. Solid-Phase Peptide Synthesis (SPPS) Challenges
Fmoc-Dab(Mtt)-OH, an orthogonally protected amino acid, exhibits poor coupling efficiency during SPPS, undergoing rapid lactamization under various conditions. Alternative orthogonally protected building blocks are recommended for a more efficient synthesis process to avoid costly and tedious procedures (Lam, Wu, & Wong, 2022).
2. Synthesis of Orthogonally Protected Amino Acids
The synthesis of orthogonally protected Fmoc-Dap/Dab (Boc/Z/Alloc)-OH from Fmoc-Asp/Glu involves several steps, including the formation of Fmoc-Asp/Glu-5-oxazolidinone acids, Curtius rearrangement, and hydrolysis. This synthetic strategy highlights the versatility of Fmoc-Dab in the synthesis of complex amino acid derivatives (Rao, Tantry, & Babu, 2006).
3. Peptide Synthesis Monitored by Raman Spectroscopy
Near-infrared Fourier-transform Raman spectroscopy was used to monitor the stepwise solid-phase synthesis of a peptide using Fmoc as the N-α-protecting group. The study reveals the influence of Fmoc on the secondary structure of peptides, supporting mainly a β-sheet conformation (Larsen et al., 1993).
4. Development of Antibacterial Composite Materials
Fmoc-decorated self-assembling building blocks, including Fmoc-pentafluoro-l-phenylalanine-OH, have been explored for their antibacterial capabilities. These nanoassemblies exhibit substantial effects on bacterial morphology and are integrated into resin-based composites, demonstrating their potential in biomedical applications (Schnaider et al., 2019).
5. Self-Assembly and Hydrogelation of Fmoc-Phe Derivatives
The study of Fmoc-Phe derivatives, including modifications to the C-terminal group, reveals their significant influence on self-assembly and hydrogelation behavior. This research offers insights into optimizing amino acid LMW hydrogelators for gelation in complex buffered media (Ryan, Doran, Anderson, & Nilsson, 2011).
6. Enzyme-Initiated Self-Assembly of Fmoc-Tyrosine Hydrogels
The enzymatic dephosphorylation of Fmoc-tyrosine under physiological conditions leads to the self-assembly of hydrogels, whose mechanical properties and molecular arrangements can be controlled. This offers a cost-effective approach for applications in three-dimensional cell culture (Thornton, Smith, Merry, & Ulijn, 2009).
Eigenschaften
IUPAC Name |
(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6/c1-3-12-30-22(28)24-14(2)20(21(26)27)25-23(29)31-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h3-11,14,19-20H,1,12-13H2,2H3,(H,24,28)(H,25,29)(H,26,27)/t14-,20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXXIYKRKUGABN-XOBRGWDASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-ss-dab(3-aloc)-oh | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

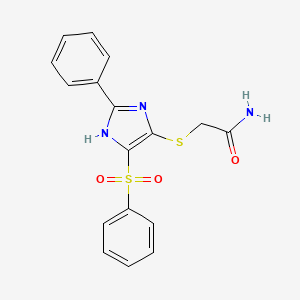
![2-Chloro-N-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]acetamide](/img/structure/B2469641.png)
![2-[Methyl(phenylmethoxycarbonyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B2469642.png)
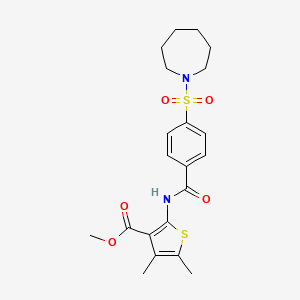
![2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2469645.png)
![1-Tert-butoxycarbonyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethylamine](/img/structure/B2469646.png)
![2-chloro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2469647.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2469650.png)
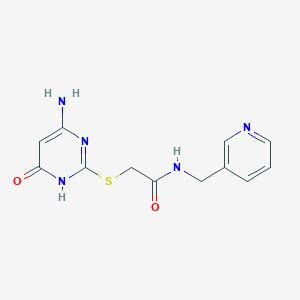
![6-(4-ethylpiperazine-1-carbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2469653.png)
